tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Catalog No.
S673055
CAS No.
243972-26-1
M.F
C20H38N2O2SSn
M. Wt
489.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbam...

CAS Number

243972-26-1

Product Name

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

IUPAC Name

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate

Molecular Formula

C20H38N2O2SSn

Molecular Weight

489.3 g/mol

InChI

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3;

InChI Key

WBQYLGCBVADFPD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C

Synthesis:

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, also known as 2-(N-Boc-amino)-5-(tributylstannyl)thiazole, can be synthesized through various methods, with lithium diisopropylamide (LDA) and n-butyllithium being common reagents. The reaction involves the deprotonation of the starting material, followed by nucleophilic substitution with tributyltin chloride.

Applications in Organic Synthesis:

This compound serves as a valuable building block in organic synthesis due to the presence of both the tri butyltin (SnBu3) group and the carbamate (Boc) protecting group. The SnBu3 group can undergo various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5th position of the thiazole ring [, ].

Here are some specific examples of its application:

  • Synthesis of substituted thiazoles: tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate can be used as a precursor for the synthesis of various substituted thiazoles through Stille coupling, Suzuki-Miyaura coupling, and Negishi coupling reactions [, ]. These reactions introduce various functional groups, such as alkenes, alkynes, and aromatic rings, onto the thiazole scaffold.
  • Synthesis of heterocycles: The compound can also be employed in the construction of more complex heterocyclic structures. For instance, it can be coupled with different building blocks to form fused heterocycles like imidazothiazoles and thiazolopyrimidines [].

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is a chemical compound with the molecular formula C20H38N2O2SSnC_{20}H_{38}N_{2}O_{2}SSn and a molecular weight of approximately 489.30 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, linked to a tert-butyl carbamate moiety. The presence of the tributylstannyl group enhances its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Reduction: The carbamate group can be reduced to yield the corresponding amine.
  • Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents .
  • Condensation Reactions: The amino group can react with carbonyl compounds, forming imines or enamines, which are important in organic synthesis .

Synthesis of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate typically involves:

  • Formation of the Thiazole Ring: This can be achieved through a condensation reaction between appropriate thioketones and carbonyl compounds.
  • Introduction of the Tributylstannyl Group: This is usually done via a stannylation reaction, where tributylstannane is reacted with the thiazole precursor.
  • Carbamate Formation: The final step involves reacting the thiazole compound with tert-butyl chloroformate to form the carbamate .

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has potential applications in:

  • Organic Synthesis: Its unique structure allows it to serve as an intermediate in synthesizing more complex molecules.
  • Medicinal Chemistry: Due to its biological activity, it may be explored for developing new therapeutic agents targeting various diseases .

Similar compounds include various thiazole derivatives and carbamates that share structural features or biological activities. Notable examples include:

Compound NameStructureUnique Features
tert-Butyl (5-bromothiazol-2-yl)carbamateContains bromine instead of tributylstannylExhibits different reactivity due to halogen presence
tert-Butyl (5-(phenethyl)thiazol-2-yl)carbamatePhenethyl group substitutionPotentially altered biological activity due to aromatic substitution
tert-Butyl (5-(methylthio)thiazol-2-yl)carbamateMethylthio group instead of tributylstannylMay show different solubility and reactivity characteristics

The uniqueness of tert-butyl (5-(tributylstannyl)thiazol-2-yl)carbamate lies in its stannyl group, which significantly influences its reactivity and potential applications compared to other similar compounds. The presence of the tributylstannyl moiety may enhance its ability to form organometallic complexes, making it particularly valuable in synthetic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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